N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide
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Overview
Description
N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure consists of a benzimidazole ring substituted with dimethyl groups at positions 5 and 6, and a benzenecarboxamide moiety attached to the benzimidazole ring via a methyl group.
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives have a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .
Mode of Action
Benzimidazole derivatives have been intensively studied for their potential as anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
Biochemical Pathways
It’s known that benzimidazole derivatives have been studied for their effects on various biochemical pathways, including those involved in inflammation and cancer .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives are generally influenced by the presence and position of functional groups on the benzimidazole core .
Result of Action
Benzimidazole derivatives have been studied for their potential anticancer effects .
Action Environment
The action of benzimidazole derivatives can be influenced by various factors, including the presence of other drugs, the physiological state of the patient, and the specific characteristics of the disease being treated .
Preparation Methods
The synthesis of N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may include the use of catalytic redox cycling based on Ce(IV)/Ce(III)/H2O2 redox-mediated oxidation of Schiff intermediates derived from aromatic 1,2-phenylenediamines and aromatic aldehydes . The reaction conditions often involve heating in an alkaline alcoholic solution or using acetonitrile as a solvent .
Chemical Reactions Analysis
N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring.
Scientific Research Applications
N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-((5,6-Dimethyl-1H-benzimidazol-2-yl)methyl)benzenecarboxamide can be compared with other benzimidazole derivatives such as:
Albendazole: An antiparasitic agent used to treat a variety of parasitic worm infestations.
Mebendazole: Another antiparasitic drug with a broad spectrum of activity against gastrointestinal parasites.
Thiabendazole: Used primarily as an antifungal agent.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzenecarboxamide moiety, which may confer distinct pharmacological properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-8-14-15(9-12(11)2)20-16(19-14)10-18-17(21)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJAPMAFKYPWBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CNC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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